molecular formula C17H26N2O B5029772 4-butyl-N-(1-methylpiperidin-4-yl)benzamide

4-butyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5029772
M. Wt: 274.4 g/mol
InChI Key: IBQGUILSJJLORD-UHFFFAOYSA-N
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Description

4-butyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by a benzamide core structure with a butyl group and a methylpiperidinyl group attached to it. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butyl-N-(1-methylpiperidin-4-yl)benzamide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-butyl-N-(1-methylpiperidin-4-yl)benzamide can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-butyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQGUILSJJLORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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